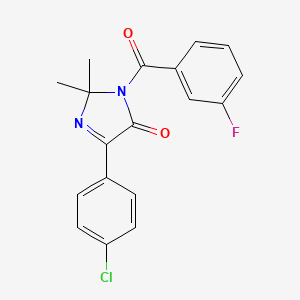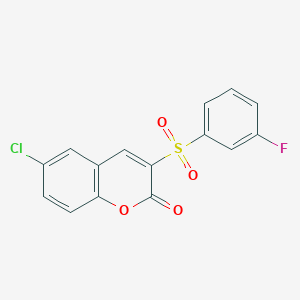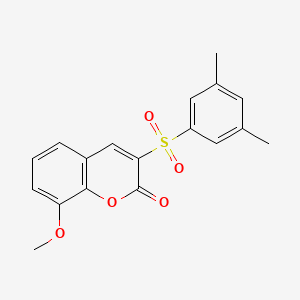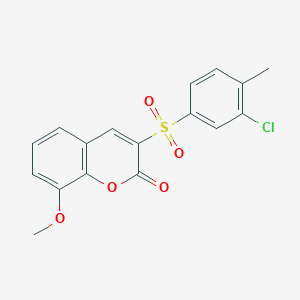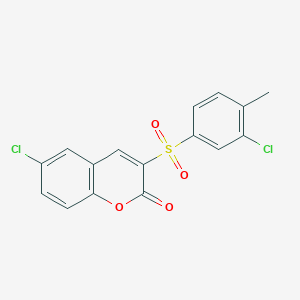
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, also known as 6-C3CMBS, is an organic compound and a derivative of chromene. It is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. 6-C3CMBS has a wide range of applications in scientific research and has been used in the synthesis of various compounds. In
Applications De Recherche Scientifique
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as chromene derivatives, benzothiazoles, and fluoroquinolones. It has also been used as a reactant in the synthesis of other compounds, such as 2-hydroxy-3-chloro-2-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride. In addition, 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate) and poly(butylene terephthalate).
Mécanisme D'action
The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it may act as a chelating agent, binding to metals and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory effects in vitro. Additionally, it has been shown to have cytotoxic effects in certain cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be toxic and should be handled with care.
Orientations Futures
The future directions for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be conducted to explore the potential toxicity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its potential side effects. Additionally, further research should be conducted on the synthesis of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its derivatives. Finally, further research should be conducted on the potential applications of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in the synthesis of other compounds.
Méthodes De Synthèse
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-hydroxy-2-methylpropane-1,3-diol, in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-chloro-4-methylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with 6-chloro-2-hydroxy-2-methylchromen-4-one, in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one. The third step involves the purification of the 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one by recrystallization.
Propriétés
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGIIQCBIALBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
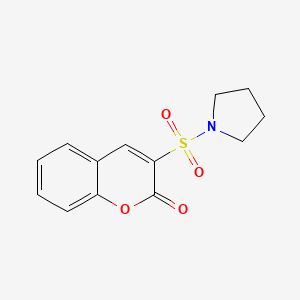
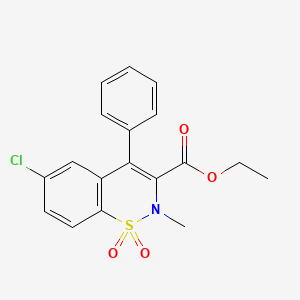
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![1-(3-chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515416.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)
